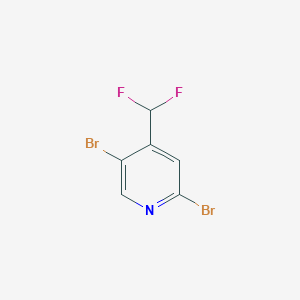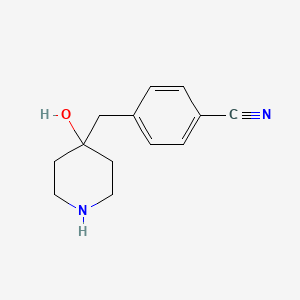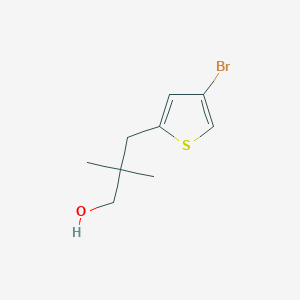
3-(4-Bromothiophen-2-yl)-2,2-dimethylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromothiophen-2-yl)-2,2-dimethylpropan-1-ol is an organic compound that features a brominated thiophene ring attached to a dimethylpropanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki cross-coupling reaction, which involves the reaction of 4-bromothiophene-2-carbaldehyde with a suitable boronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of solvents like 1,4-dioxane and bases such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and reagents can be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromothiophen-2-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 3-(4-Bromothiophen-2-yl)-2,2-dimethylpropanal, while substitution with an amine can produce 3-(4-Aminothiophen-2-yl)-2,2-dimethylpropan-1-ol.
Scientific Research Applications
3-(4-Bromothiophen-2-yl)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 3-(4-Bromothiophen-2-yl)-2,2-dimethylpropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the thiophene ring can participate in various binding interactions, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromothiophen-2-yl)-7,8-dihydroxy-2H-chromen-2-one: This compound has similar structural features but includes a chromenone moiety.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
3-(4-Bromothiophen-2-yl)-2,2-dimethylpropan-1-ol is unique due to its combination of a brominated thiophene ring and a dimethylpropanol group. This structure provides a balance of reactivity and stability, making it suitable for various applications in organic synthesis and materials science.
Properties
Molecular Formula |
C9H13BrOS |
|---|---|
Molecular Weight |
249.17 g/mol |
IUPAC Name |
3-(4-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C9H13BrOS/c1-9(2,6-11)4-8-3-7(10)5-12-8/h3,5,11H,4,6H2,1-2H3 |
InChI Key |
RZUCZUYZQIWNRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC(=CS1)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


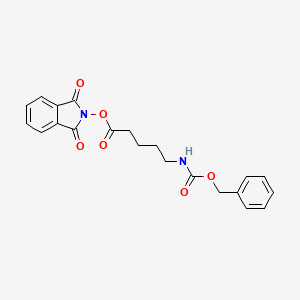
![methyl5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate](/img/structure/B13580948.png)
![3-{3-[(6-azidohexyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13580951.png)

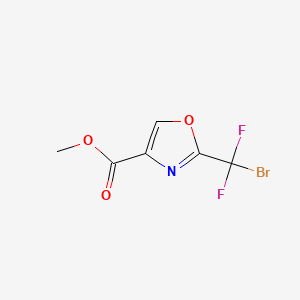

![1-[1-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine](/img/structure/B13580978.png)

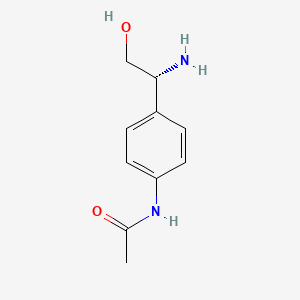
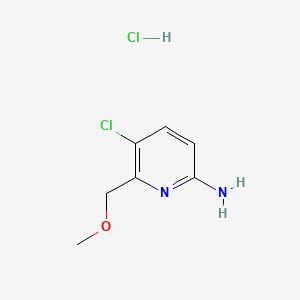
![2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one](/img/structure/B13580994.png)

